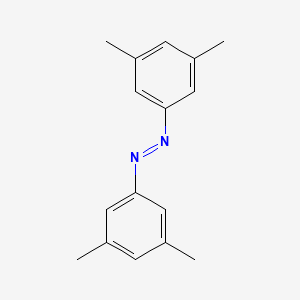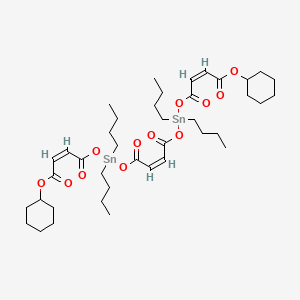
Ethanethiol, 2-heptadecylamino-, hydrogen sulfate (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanethiol, 2-heptadecylamino-, hydrogen sulfate (ester) is a chemical compound with the molecular formula C19H41NO3S2 It is an organosulfur compound that features a thiol group, an amino group, and a sulfate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethanethiol, 2-heptadecylamino-, hydrogen sulfate (ester) can be synthesized through a multi-step process involving the reaction of ethanethiol with heptadecylamine, followed by the introduction of a sulfate ester group. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethanethiol, 2-heptadecylamino-, hydrogen sulfate (ester) undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to yield simpler thiol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, ferric oxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Disulfides: Formed through oxidation of the thiol group.
Sulfonic Acids: Resulting from strong oxidation.
Substituted Amines: Produced through substitution reactions involving the amino group.
Aplicaciones Científicas De Investigación
Ethanethiol, 2-heptadecylamino-, hydrogen sulfate (ester) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Investigated for its potential role in biological systems and as a model compound for studying thiol-based reactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of ethanethiol, 2-heptadecylamino-, hydrogen sulfate (ester) involves its interaction with molecular targets through its thiol and amino groups. These interactions can lead to the modulation of biochemical pathways, including redox reactions and enzyme inhibition. The sulfate ester group may also play a role in enhancing the compound’s solubility and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Ethanethiol: A simpler thiol compound with similar reactivity but lacking the amino and sulfate ester groups.
2-(Dimethylamino)ethanethiol: Contains a dimethylamino group instead of the heptadecylamino group.
Tetradecyl hydrogen sulfate (ester): Similar sulfate ester group but with a different alkyl chain length.
Uniqueness
Ethanethiol, 2-heptadecylamino-, hydrogen sulfate (ester) is unique due to its combination of a long alkyl chain, an amino group, and a sulfate ester group
Propiedades
Número CAS |
929-46-4 |
|---|---|
Fórmula molecular |
C19H41NO3S2 |
Peso molecular |
395.7 g/mol |
Nombre IUPAC |
1-(2-sulfosulfanylethylamino)heptadecane |
InChI |
InChI=1S/C19H41NO3S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18-19-24-25(21,22)23/h20H,2-19H2,1H3,(H,21,22,23) |
Clave InChI |
NOAOISNWUKHGKB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCNCCSS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,5-Dioxa-9-aza-spiro[5.6]dodecane, hydrochloride](/img/structure/B13789950.png)


![2-[(4-Phenoxyphenyl)amino]-4H-1-benzoxazin-4-one](/img/structure/B13789961.png)








